molecular formula C16H11N3O2S2 B2837828 N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681166-26-7

N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2837828
CAS RN: 681166-26-7
M. Wt: 341.4
InChI Key: JMMUJKZJBWFFRG-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” can be found in the PubChem database . The molecular formula is C14H11N3O2S and the molecular weight is 285.32 g/mol .


Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl benzothiazole sulfonamides were accessed with the help of the Chan-Lam coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” include a molecular weight of 285.32 g/mol, a XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, an exact mass of 285.05719778 g/mol, a monoisotopic mass of 285.05719778 g/mol, a topological polar surface area of 92.4 Ų, a heavy atom count of 20, and a complexity of 355 .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its potential as an antibacterial agent. Researchers synthesized it as a 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one derivative. In vitro screening revealed profound antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Tyrosine Kinase Receptor Inhibition

The quinazoline nucleus, to which this compound belongs, is a privileged structural motif. Quinazoline derivatives have shown promise in inhibiting tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), act as potent lipophilic DHFR inhibitors, making them potential candidates for cancer therapy .

Antitumor Properties

Quinazoline derivatives, including our compound, exhibit antitumor activity. They have therapeutic potential as anti-invasive agents, acting on early and advanced solid tumors, metastatic bone disease, and leukemia. The compound’s structure and pharmacodynamic versatility contribute to its efficacy in cancer treatment .

Other Pharmacological Activities

Beyond antibacterial and antitumor effects, quinazoline derivatives have demonstrated a wide range of pharmacological activities:

Structural Insights

The compound’s structure was confirmed through IR, 1H NMR, mass spectrometry, and elemental analysis. These techniques provide valuable information about its chemical properties and confirm its identity .

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c1-21-11-3-2-4-12-14(11)18-16(23-12)19-15(20)9-5-6-10-13(7-9)22-8-17-10/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMUJKZJBWFFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

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